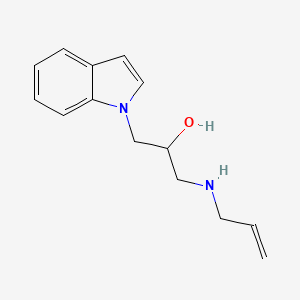

1-(allylamino)-3-(1H-indol-1-yl)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(allylamino)-3-(1H-indol-1-yl)-2-propanol, also known as AIP, is a synthetic compound of the indole class of compounds. It has been studied extensively in recent years due to its potential applications in various scientific fields. AIP is used in the synthesis of pharmaceuticals, in the development of novel materials, and in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

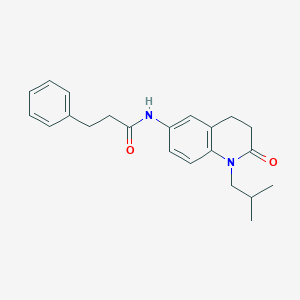

Anti-Inflammatory and Analgesic Activity

This compound has been studied for its potential anti-inflammatory and analgesic activities . The research involved synthesizing novel 1-(1H-indol-1-yl)ethanone compounds, analyzing their computational effects on the COX-2 enzyme, and testing their in vivo analgesic and anti-inflammatory activity . The results showed that the synthesized compounds exhibited close similarity with those of the reference drug, and subsequent optimization was necessary .

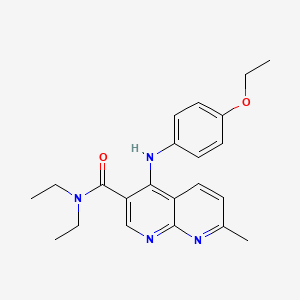

Inhibitor for CBP/EP300 Bromodomain

The compound has been identified and optimized as an inhibitor for the CBP/EP300 bromodomain . This was achieved starting from fragment-based virtual screening (FBVS). A cocrystal structure of the inhibitor in complex with CBP provides a solid structural basis for further optimization . The most potent compound binds to the CBP bromodomain and has an IC50 value of 0.037μM in the AlphaScreen assay .

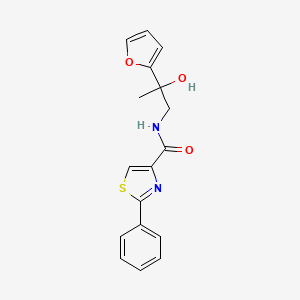

Treatment of Castration-Resistant Prostate Cancer

The compound has been studied for its potential in the treatment of castration-resistant prostate cancer . The ester derivative of the compound markedly inhibits cell growth in several prostate cancer cell lines including LNCaP, 22Rv1 and LNCaP derived C4-2B . It suppresses the mRNA expression of full length AR (AR-FL), AR target genes and other oncogene in LNCaP cells . It also reduces the expression of PSA, the biomarker of prostate cancer .

Eigenschaften

IUPAC Name |

1-indol-1-yl-3-(prop-2-enylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-8-15-10-13(17)11-16-9-7-12-5-3-4-6-14(12)16/h2-7,9,13,15,17H,1,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOQSVHPAGFMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(CN1C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(allylamino)-3-(1H-indol-1-yl)-2-propanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2648176.png)

![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)